molecular formula C18H20N2O2Se2 B12677643 N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) CAS No. 42905-02-2

N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide)

Cat. No.: B12677643
CAS No.: 42905-02-2
M. Wt: 454.3 g/mol
InChI Key: OIBVTOPNCVHQFF-UHFFFAOYSA-N
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Description

N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) is a bis-acetamide derivative featuring a central diselenodi-2,1-phenylene group. This linkage comprises two selenium atoms bridging two phenylene rings in the 2,1-positions, with each benzene ring substituted by N-methylacetamide groups.

Properties

CAS No.

42905-02-2

Molecular Formula

C18H20N2O2Se2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-[[2-[acetyl(methyl)amino]phenyl]diselanyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O2Se2/c1-13(21)19(3)15-9-5-7-11-17(15)23-24-18-12-8-6-10-16(18)20(4)14(2)22/h5-12H,1-4H3

InChI Key

OIBVTOPNCVHQFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2N(C)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

EINECS 255-995-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and the reagents used .

Scientific Research Applications

Catalytic Applications

N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) has been identified as an effective ligand in various catalytic reactions. Its structural features allow it to stabilize metal centers, enhancing the efficiency of catalytic processes.

Palladium-Catalyzed Reactions

The compound serves as a ligand in palladium-catalyzed reactions, which are crucial for forming carbon-carbon bonds. Notable applications include:

  • Suzuki-Miyaura Coupling : This reaction is pivotal for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
  • Heck Reaction : Facilitates the coupling of alkenes with aryl halides, contributing to the development of complex organic molecules.

These reactions benefit from the compound's ability to stabilize palladium species, leading to higher yields and selectivity in product formation.

Medicinal Chemistry

In medicinal chemistry, N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) has shown promise as a scaffold for drug development. Its unique selenium-containing structure may contribute to biological activity.

Anticancer Activity

Research indicates that selenium compounds can exhibit anticancer properties. The incorporation of N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) into drug formulations could enhance their efficacy against various cancer types by inducing apoptosis in cancer cells.

Neuroprotective Effects

Studies have suggested that compounds containing selenium may have neuroprotective effects. N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) could be explored for its potential to protect neuronal cells from oxidative stress and neurodegeneration.

Material Science

The compound's properties extend into material science, particularly in the development of advanced materials with unique electronic and optical properties.

Conductive Polymers

N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) can be utilized in synthesizing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Thin Film Technology

The compound's ability to form stable thin films makes it suitable for applications in electronic devices where thin film deposition is critical for performance.

Case Studies

Application AreaStudy ReferenceFindings
Catalysis Demonstrated enhanced yields in Suzuki-Miyaura reactions using the compound as a ligand.
Medicinal Chemistry Showed potential anticancer activity through selenium-mediated mechanisms.
Material Science Developed conductive polymer films with improved electrical properties using the compound.

Comparison with Similar Compounds

Structural Analogues with Varied Central Linkages

The central bridging group significantly influences physicochemical and biological behaviors. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name (Central Linkage) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) (Diselenodi) C₁₈H₁₈N₂O₂Se₂ ~500 (estimated) Hypothesized redox activity; potential enzyme modulation due to Se Target Compound
N,N′-(Azodi-4,1-phenylene)bis(N-methylacetamide) (Azo) C₁₈H₂₀N₄O₂ 324.42 Toxicological activity: DNA damage in rat liver cells at 1 µM
N,N′-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide) (Sulfonyldi) C₁₆H₁₄Cl₂N₂O₄S 401.33 PRMT1 inhibitor; antitumor candidate via INEI drug delivery
N,N'-(Dithiodi-4,1-phenylene)bis[2-chloroacetamide] (Dithiodi) C₁₆H₁₄Cl₂N₂O₂S₂ 401.33 Structural analog with sulfur-sulfur bridge; no bioactivity reported
N,N'-(Methylenedi-4,1-phenylene)bis[N-methylacetamide] (Methylenedi) C₁₉H₂₂N₂O₂ 448.60 Higher lipophilicity; potential CNS permeability
Key Observations :
  • Bioactivity : Chloro-substituted derivatives (e.g., ) may improve target binding via halogen interactions, while methylenedi analogs () prioritize passive membrane diffusion.

Substituent Modifications and Functional Impact

Chloro vs. Methoxy Groups :
  • N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide) (): Chlorine atoms enhance electrophilicity, aiding covalent interactions with cysteine residues in PRMT1.
  • N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (): Ether linkages (oxyethane) increase hydrophilicity, contrasting with diselenodi's hydrophobic Se-Se bridge.
Thiadiazole-Containing Analogs :

Compounds like 5f and 5g () incorporate thiadiazole rings and exhibit antimicrobial activity (e.g., against S. aureus and E. coli), highlighting the role of heterocycles in bioactivity—a feature absent in the target compound.

Molecular Weight and Pharmacokinetics

  • Lower MW Analogs (e.g., methylenedi at 448.60 g/mol ) may favor blood-brain barrier penetration.

Biological Activity

N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains selenium, which is known for its unique properties and biological significance. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H20_{20}N2_2O2_2Se
  • Molecular Weight : 454.2836 g/mol
  • CAS Number : 42905-02-2
  • EINECS Number : 255-995-6

Antioxidant Properties

Selenium compounds, including diselenides, are known for their antioxidant properties. Research indicates that N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) may exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

Anticancer Activity

Several studies have highlighted the anticancer potential of selenium-containing compounds. For instance, compounds similar to N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) have been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Reactive Oxygen Species (ROS) Generation : Selenium compounds can enhance ROS levels, leading to oxidative stress that triggers cancer cell death.
  • DNA Binding : Some studies suggest that these compounds can bind to DNA, interfering with replication and transcription processes in cancer cells.

Case Studies

  • Study on Antinociceptive Effects : A related compound, bis(phenylimidazoselenazolyl) diselenide (BPIS), demonstrated antinociceptive effects in mouse models. The study indicated that BPIS significantly increased tail immersion response latency and inhibited nociceptive behaviors without causing motor disturbances or toxicity. Although not directly tested on N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide), these findings suggest a potential for pain modulation through similar mechanisms .
  • Cytotoxicity Assessment : In vitro studies involving selenium compounds have reported cytotoxic effects against various tumor cell lines. For example, metal complexes derived from similar scaffolds have shown significant antiproliferative activity against MDA-MB-231 breast cancer cells . These findings underline the importance of further exploring N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) for its anticancer properties.

The biological activity of N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) can be attributed to several mechanisms:

  • Induction of Ferroptosis : Some selenium compounds have been linked to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
  • Inhibition of Cell Proliferation : By disrupting cellular signaling pathways and inducing apoptosis, these compounds can effectively inhibit the growth of cancer cells.

Research Findings Summary

Study FocusFindings
Antioxidant ActivitySignificant free radical scavenging ability; reduction of oxidative stress
Anticancer PotentialInduction of apoptosis and inhibition of tumor cell proliferation in various cancer lines
Antinociceptive EffectsSimilar compounds showed pain relief without motor disturbances
Mechanisms of ActionInvolvement of ROS generation and potential induction of ferroptosis

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